molecular formula C14H10ClN3O2 B2494039 4-(3-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile CAS No. 1803610-28-7

4-(3-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Cat. No. B2494039
CAS RN: 1803610-28-7
M. Wt: 287.7
InChI Key: TUOVZDIOMLOVGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(3-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile often involves complex reactions, including novel protocols for chlorination and the use of specific reagents for functional group transformations. For instance, novel synthesis methods have been developed for related pyridine and piperidine derivatives, showcasing the diversity in synthetic routes and the intricacies involved in introducing specific functional groups to the core structure (Chigorina et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of related compounds emphasizes the importance of X-ray diffraction and spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy, in determining the geometric parameters, bonding patterns, and electronic structure. These analyses contribute to a deeper understanding of the molecular conformation, intermolecular interactions, and optical properties of such compounds (Jukić et al., 2010).

Chemical Reactions and Properties

The chemical behavior of 4-(3-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile and related structures involves a variety of reactions, such as oxidative coupling and reactions with amines, showcasing the reactivity of the cyano and chlorophenyl groups. These reactions not only extend the utility of such compounds but also offer pathways for the synthesis of novel derivatives with potential biological activity (Kalogirou et al., 2015).

Scientific Research Applications

Synthesis Applications

4-(3-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile and its derivatives, also known as Guareschi imides, have shown significant potential in various synthesis applications:

  • Synthesis of Tetrahydropyridinolates

    Derivatives of 2,6-dioxopiperidine-3,5-dicarbonitrile have been used as building blocks in the synthesis of bispidine derivatives and biologically active compounds. The Guareschi reaction, involving ethyl cyanoacetate, ketones, and ammonia, is a common method for preparing these compounds, though it has some limitations. Innovations in this method have been explored for the efficient synthesis of 4-aryl-substituted Guareschi imides, demonstrating the compound's utility in organic synthesis (Chigorina et al., 2011).

  • Aminomethylation of Guareschi Imides

    This compound has been involved in the aminomethylation process to create diazabicyclo[3.3.1]nonane derivatives, which have potential applications in medicinal chemistry (Khrustaleva et al., 2017).

  • Synthesis of Antifungal Compounds

    Derivatives of this compound have been synthesized and tested for antifungal activity, showcasing its role in developing novel pharmaceutical agents (Ibrahim et al., 2008).

  • Synthesis of Pyridine Derivatives

    Studies have explored the reduction and alkylation processes involving derivatives of 4-aryl-2,6-dioxopiperidine-3,5-dicarbonitrile, underlining the compound's versatility in synthesizing various pyridine derivatives (Zandersons et al., 1987).

Biological Evaluation and Other Applications

  • Evaluation of Antimicrobial Activity

    Synthesis and biological evaluation of various derivatives have been conducted to assess their antimicrobial properties, indicating the potential for pharmaceutical applications (Abdel-Monem, 2004).

  • Solid-State Fluorescence Study

    The compound has been used in the synthesis of fluorescent pyridine derivatives, which could have applications in materials science and analytical chemistry (Ershov et al., 2017).

  • Corrosion Inhibition Study

    Pyridine derivatives of this compound have been studied for their potential as corrosion inhibitors in industrial applications, particularly in acid media (Ansari et al., 2015).

  • Nootropic Agents Synthesis

    Research has also explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, including derivatives of this compound, for potential nootropic (cognitive enhancement) applications (Valenta et al., 1994).

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to how it interacts with biological systems. This could involve binding to specific receptors, inhibiting specific enzymes, or other biochemical interactions .

Safety and Hazards

Safety and hazard information typically comes from material safety data sheets (MSDS) and includes information on toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and any modifications to the compound that could be beneficial .

properties

IUPAC Name

4-(3-chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c1-14(8-3-2-4-9(15)5-8)10(6-16)12(19)18-13(20)11(14)7-17/h2-5,10-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOVZDIOMLOVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)NC(=O)C1C#N)C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile

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